molecular formula C22H12F2O8 B8198495 2',5'-Difluoro-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid

2',5'-Difluoro-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid

Cat. No. B8198495
M. Wt: 442.3 g/mol
InChI Key: FQIQMKKKBHHBBB-UHFFFAOYSA-N
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Description

2',5'-Difluoro-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid is a useful research compound. Its molecular formula is C22H12F2O8 and its molecular weight is 442.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cryogenic Temperature Sensing

    The fluorine-modified tetracarboxylic acid ligand H4FTPTC is used to construct luminescent lanthanide metal-organic frameworks (LnMOFs) for cryogenic temperature sensing (Zhao et al., 2018).

  • Liquid Crystal Applications

    2,3-difluoro substituted terphenyls are low-melting liquid crystals with wide-range Sc phases, serving as excellent hosts for ferroelectric systems (Gray et al., 1989).

  • Metal-Organic Frameworks (MOFs)

    Tetracarboxylate ligands and Cd(II) ions are used to prepare various MOFs, including complexes with 3D supramolecular frameworks (Lü et al., 2016).

  • Nonlinear Optical Properties

    Fluorinated terphenyl compounds have significant potential as efficient third-order nonlinear optical molecules (Adeel et al., 2021).

  • Electrocatalysis

    Tetra-carboxylic acid based 3D porous MOFs show improved performances for hydrogen evolution and oxygen reduction (Qiu et al., 2020).

  • Magnetic Properties Research

    The synthesis of various coordination polymers with transition metal cations and terphenyl-tetracarboxylic acid ligands yielded novel MOFs with different structures and magnetic properties (Lv et al., 2014).

  • Temperature Measurement in Microelectronics

    Isostructural lanthanide MOFs with modified tetracarboxylate ligands are used for temperature measurement and in situ monitoring in microelectronics (Liu et al., 2021).

  • Crystal Structure Studies

    Studies on the crystal structures of fluorinated terphenyl carboxylic acids and their derivatives show the influence of hydrogen bonding on crystal packing (Owczarzak et al., 2013).

properties

IUPAC Name

5-[4-(3,5-dicarboxyphenyl)-2,5-difluorophenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F2O8/c23-17-8-16(10-3-13(21(29)30)6-14(4-10)22(31)32)18(24)7-15(17)9-1-11(19(25)26)5-12(2-9)20(27)28/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIQMKKKBHHBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(C=C2F)C3=CC(=CC(=C3)C(=O)O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',5'-Difluoro-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid
Reactant of Route 2
2',5'-Difluoro-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid
Reactant of Route 3
2',5'-Difluoro-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid
Reactant of Route 4
2',5'-Difluoro-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid
Reactant of Route 5
2',5'-Difluoro-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid
Reactant of Route 6
2',5'-Difluoro-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid

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